Tert-butyl 2,2-diphenylacetate
Description
Contextual Significance of Ester Functionalization in Complex Organic Molecules
Ester functionalization is a cornerstone of modern organic chemistry, critical for the synthesis of a vast array of complex molecules. Esters are prevalent structural motifs in numerous biologically active compounds, including pharmaceuticals and natural products. fiveable.me The introduction or modification of an ester group can significantly alter a molecule's physical, chemical, and biological properties.
In pharmaceutical development, esterification is a common strategy to create prodrugs. This approach can enhance the bioavailability of a polar drug by masking hydrophilic groups, thereby facilitating its passage through cellular membranes. google.com Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester, releasing the active pharmaceutical ingredient.
Furthermore, the ester group serves as a versatile synthetic handle. It can be readily transformed into a wide range of other functional groups, such as carboxylic acids, alcohols, amides, and aldehydes, providing chemists with flexible pathways for molecular elaboration. The strategic placement and manipulation of ester groups are therefore fundamental to the total synthesis of intricate molecular architectures and the development of new materials and fragrances. jove.com
Structural Characteristics and Synthetic Relevance of the 2,2-Diphenylacetate (B14745960) Moiety
The 2,2-diphenylacetate moiety is characterized by a central acetate (B1210297) group to which two phenyl rings are attached at the alpha-carbon. This arrangement confers significant steric bulk around the carbonyl group. This steric hindrance is a defining feature, influencing the moiety's reactivity and its applications in synthesis.
The diphenylmethyl group (also known as benzhydryl) is a key component of numerous pharmacologically active molecules. Its presence can enhance binding affinity and specificity to biological targets. Consequently, the 2,2-diphenylacetate unit serves as a valuable building block for constructing more complex molecules with desired medicinal properties.
The steric bulk of the two phenyl groups can also be exploited to direct the stereochemical outcome of reactions at or near the ester functionality. This makes it a useful tool in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.
Evolution of Esterification Methodologies with Specific Reference to Sterically Hindered and Acid-Sensitive Systems
The synthesis of esters, particularly those derived from sterically hindered alcohols like tert-butanol (B103910), presents unique challenges. Traditional methods often prove inadequate, necessitating the development of more sophisticated and milder techniques.
The classic Fischer-Speier esterification , first described in 1895, involves the reaction of a carboxylic acid and an alcohol under strong acid catalysis, typically with heating. wikipedia.org While effective for simple primary and secondary alcohols, this method is often unsuitable for tertiary alcohols, which are prone to elimination reactions under the harsh acidic conditions to form alkenes. wikipedia.orgscienceinfo.compsiberg.com Furthermore, its reversibility requires the removal of water to drive the reaction to completion, and it is incompatible with molecules containing acid-sensitive functional groups. numberanalytics.comvedantu.com
To overcome these limitations, the Steglich esterification was developed as a mild and versatile alternative. organic-chemistry.org This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). fiveable.mejove.com The reaction proceeds under neutral or near-neutral pH at room temperature, making it ideal for acid-labile substrates and for the formation of esters from sterically demanding alcohols, including tertiary alcohols. fiveable.mejove.comorganic-chemistry.orgrsc.org The mild conditions prevent the unwanted elimination of tert-butanol, making it a suitable method for preparing tert-butyl esters. organic-chemistry.orgrsc.org
More recently, enzymatic methods have emerged as a powerful tool for the synthesis of sterically hindered esters. Specific lipases, such as those from Candida antarctica, have been shown to catalyze the esterification of tertiary alcohols under low-water conditions. google.com While many lipases are inactive towards tertiary alcohols, certain enzymes possess active sites with wider binding pockets that can accommodate the bulky tertiary alcohol moiety. d-nb.infonih.gov This approach offers high selectivity and operates under environmentally benign conditions.
Another modern approach involves the use of trichloroacetimidates . In this method, a trichloroacetimidate (B1259523) derivative of an alcohol can react with a carboxylic acid under mild, often promoter-free conditions. This avoids the use of strong acids that could cause decomposition of sensitive substrates.
Table 1: Comparison of Esterification Methodologies
| Method | Reagents/Catalyst | Conditions | Advantages | Limitations for Hindered/Sensitive Systems |
|---|---|---|---|---|
| Fischer-Speier | Strong acid (e.g., H₂SO₄) | Heat, often excess alcohol | Simple, inexpensive reagents. wikipedia.org | Prone to elimination with tertiary alcohols; harsh conditions damage acid-sensitive groups; reversible reaction. wikipedia.orgscienceinfo.com |
| Steglich | DCC or EDC, DMAP (cat.) | Mild, room temperature, neutral pH | High yields, compatible with acid-labile groups, effective for sterically hindered substrates. fiveable.meorganic-chemistry.orgrsc.org | Requires stoichiometric coupling agent, generates urea (B33335) byproduct which can be difficult to remove. organic-chemistry.org |
| Enzymatic | Lipase (B570770) (e.g., Candida antarctica lipase A) | Mild, often in organic solvent | High selectivity (chemo-, regio-, and enantio-), environmentally friendly. google.com | Enzyme specificity can be a limitation; not all lipases are active towards tertiary alcohols. d-nb.infonih.gov |
| Trichloroacetimidate | Trichloroacetonitrile, Base | Mild, often promoter-free | Avoids strong acids, suitable for sensitive substrates. | Requires pre-formation of the imidate. |
Overview of Research Directions for Tert-butyl 2,2-Diphenylacetate
Current research involving this compound primarily focuses on its utility as a sterically demanding building block and a protecting group in organic synthesis. The compound's physical and chemical properties are foundational to these applications.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5350-81-2 |
| Molecular Formula | C₁₈H₂₀O₂ chemsrc.comlookchem.com |
| Molecular Weight | 268.35 g/mol chemsrc.comlookchem.com |
| Boiling Point | 356.8 °C at 760 mmHg chemsrc.comlookchem.com |
| Density | 1.049 g/cm³ chemsrc.comlookchem.com |
| Refractive Index | 1.542 chemsrc.comlookchem.com |
| Flash Point | 124 °C chemsrc.comlookchem.com |
| Appearance | Colorless to pale yellow liquid lookchem.com |
Data sourced from references chemsrc.comlookchem.com.
One avenue of research explores the selective cleavage of the tert-butyl ester group in the presence of other, more robust ester functionalities. The acid-lability of the tert-butyl group allows for its removal under conditions that leave other esters, such as methyl or ethyl esters, intact. This orthogonality is highly valuable in multi-step syntheses of complex molecules.
Additionally, the compound is utilized in the development of novel synthetic methodologies. For instance, it serves as a substrate in studies aimed at creating new catalytic systems for C-H bond functionalization or for transformations involving sterically congested centers. The unique steric and electronic properties of this compound make it an excellent test case for probing the limits and capabilities of new chemical reactions.
Research also continues into optimizing the synthesis of this compound itself, seeking more efficient, cost-effective, and environmentally friendly methods. These efforts are part of a broader push in the chemical sciences towards greener and more sustainable synthetic practices. jove.com
Structure
3D Structure
Properties
CAS No. |
5350-81-2 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
tert-butyl 2,2-diphenylacetate |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)20-17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
HPPHTROHWKIVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2,2 Diphenylacetate and Its Analogs
Synthesis via Trichloroacetimidate-Mediated Esterification
The use of trichloroacetimidates as alkylating agents for carboxylic acids offers a mild and efficient pathway for ester synthesis, particularly for substrates that are sensitive to strong acidic or basic conditions. nih.govresearchgate.net This method is advantageous as it often proceeds without the need for an external promoter or catalyst. nih.govmdpi.com The trichloroacetimidates themselves are readily prepared from the corresponding alcohol and trichloroacetonitrile, often with a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net
Mechanistic Pathways of Symbiotic Activation in Ester Formation
The reaction between a carboxylic acid and a trichloroacetimidate (B1259523) to form an ester proceeds through a process known as symbiotic activation. nih.govresearchgate.net This pathway is distinct from carbonyl activation or carboxylate alkylation. In symbiotic activation, the carboxylic acid and the esterification reagent activate each other. nih.govresearchgate.net The process begins with a proton transfer from the carboxylic acid to the basic imine of the trichloroacetimidate. nih.govmdpi.com This creates a reactive ion pair. nih.govresearchgate.net
The protonated imidate then undergoes dissociation, losing trichloroacetamide (B1219227) to form a carbocation. nih.govmdpi.com This carbocation is subsequently trapped by the carboxylate anion, leading to the formation of the final ester product. nih.gov Evidence for this cationic mechanism is supported by the observation that electron-donating groups on the alcohol portion of the imidate increase the reaction rate, while electron-withdrawing groups hinder it. nih.gov Furthermore, the reaction is sensitive to the presence of an external base, which would prevent the initial proton transfer necessary for activation. nih.gov
A proposed mechanism for the esterification with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate suggests the formation of a highly stable β-silyl carbocation intermediate due to hyperconjugation from the silicon-carbon bond. mdpi.com
Optimization of Reaction Parameters: Solvent Effects, Temperature, and Reagent Stoichiometry
The efficiency of the trichloroacetimidate-mediated esterification is influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Effects: Dichloromethane (DCM) and toluene (B28343) are commonly employed solvents for these reactions. nih.gov For highly reactive trichloroacetimidates, such as those derived from electron-rich benzylic alcohols, the reaction can proceed efficiently at room temperature in DCM. nih.gov In contrast, less reactive imidates often require heating in a solvent like toluene to achieve good yields. nih.govresearchgate.net
Temperature: The reaction temperature is a critical parameter. While many esterifications using reactive imidates proceed at room temperature, heating is often necessary for less reactive systems. nih.govresearchgate.net For instance, benzyl (B1604629) trichloroacetimidate is unreactive at room temperature but gives a significant yield when heated in toluene. nih.govresearchgate.net However, in some cases, such as the reaction of tert-butyl trichloroacetimidate with benzoic acid, a higher yield is obtained at room temperature in DCM compared to refluxing toluene. nih.gov
Reagent Stoichiometry: Typically, an excess of the trichloroacetimidate is used to ensure complete conversion of the carboxylic acid. mdpi.com However, in cases where the excess imidate is difficult to separate from the product, using a stoichiometric amount may be preferable, although this can sometimes lead to lower yields. mdpi.com
Table 1: Effect of Reaction Conditions on the Esterification of Benzoic Acid with Various Trichloroacetimidates nih.gov
| Trichloroacetimidate | Solvent | Temperature | Yield (%) |
| tert-Butyl trichloroacetimidate | Toluene | Reflux | 45 |
| tert-Butyl trichloroacetimidate | DCM | Room Temp | 56 |
| Benzyl trichloroacetimidate | Toluene | Reflux | 76 |
| 4-Methoxybenzyl trichloroacetimidate | DCM | Room Temp | 95 |
| Diphenylmethyl trichloroacetimidate | DCM | Room Temp | 99 |
Investigation of Substrate Scope and Limitations with Diphenylacetic Acid Derivatives
The trichloroacetimidate-mediated esterification has been successfully applied to a variety of carboxylic acids, including sterically hindered ones like diphenylacetic acid. nih.govresearchgate.net The use of diphenylacetic acid has been shown to provide consistently high yields of the corresponding esters. nih.govresearchgate.net
However, steric hindrance can become a limiting factor when both the carboxylic acid and the trichloroacetimidate are sterically demanding. For example, the reaction between the highly hindered 2-methyl-2-phenylpropionic acid and tert-butyl trichloroacetimidate results in a lower yield, likely due to unfavorable steric interactions. nih.govresearchgate.net
The methodology is compatible with various functional groups. For instance, 2-bromododecanoic acid can be esterified in good yield without competing elimination or substitution reactions. nih.govresearchgate.net Similarly, carboxylic acids containing hydroxyl groups, such as mandelic acid, are well-tolerated. researchgate.net
Role of Catalytic Systems in Trichloroacetimidate-Based Synthesis
While many trichloroacetimidate esterifications proceed without an external catalyst, certain systems benefit from or require the use of a catalyst. nih.govsyr.edu Traditionally, strong Lewis or Brønsted acids have been used to activate trichloroacetimidates for alkylation reactions. nih.govsyr.edu However, these strong acids can be problematic for sensitive substrates. nih.gov
In some instances, the carboxylic acid substrate itself is sufficiently acidic to promote the reaction. mdpi.comsyr.edu For less reactive systems, or for other transformations involving trichloroacetimidates like the Overman rearrangement (the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides), transition metal catalysts, particularly those based on palladium and gold, have been employed. syr.edubeilstein-journals.org For example, gold(I) chloride has been shown to be a highly efficient catalyst for the Overman rearrangement in water. beilstein-journals.org The use of chiral catalysts, such as chiral palladium(II) complexes, can also induce enantioselectivity in these reactions. syr.edulookchem.com
Control of Stereoselectivity in Related Esterifications Involving Chiral Trichloroacetimidates
Achieving stereoselectivity is a critical aspect of modern organic synthesis. In the context of trichloroacetimidate chemistry, stereocontrol can be challenging. When chiral, non-racemic trichloroacetimidates are used in esterification reactions, significant racemization can occur, especially at higher temperatures. nih.gov For example, the esterification using chiral phenethyl trichloroacetimidate resulted in a completely racemic product when refluxed in toluene, and a partially racemized product at room temperature in dichloromethane. nih.gov
However, highly stereoselective transformations can be achieved using chiral catalysts. The asymmetric Overman esterification, which utilizes chiral palladium(II) catalysts like COP-OAc, allows for the reaction of prochiral (Z)-allylic trichloroacetimidates with carboxylic acids to produce chiral allylic esters with high enantiopurity. lookchem.com This catalyst-controlled stereoselectivity is powerful, as it can override the directing effects of existing stereocenters in the substrate, enabling the predictable creation of new stereogenic centers. lookchem.com
Alternative Esterification Protocols for the Formation of Tert-butyl 2,2-Diphenylacetate (B14745960)
While the trichloroacetimidate method is effective, other protocols exist for the synthesis of tert-butyl esters, including tert-butyl 2,2-diphenylacetate.
One common method is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. mdpi.com However, the harsh conditions can be incompatible with sensitive functional groups.
The Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another widely used method that proceeds under milder conditions. researchgate.net
A notable alternative for preparing tert-butyl esters involves the use of DMF-di-tert-butyl acetal . Refluxing the carboxylic acid with this reagent in a suitable solvent can provide the desired tert-butyl ester cleanly and in good yield. researchgate.net
Other methods for the tert-butylation of carboxylic acids include the use of tert-butyl alcohol with coupling reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (a Mitsunobu reaction), or the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). researchgate.netorganic-chemistry.org Additionally, a metal-free oxidative esterification of benzylic C-H bonds using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported for the synthesis of benzhydryl esters. mdpi.com
Exploration of Emerging and Novel Synthetic Routes to 2,2-Diphenylacetate Esters
Traditional synthesis of 2,2-diphenylacetate esters often relies on Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgnrochemistry.com This method, while fundamental, is an equilibrium process and can be slow, often requiring the removal of water or the use of excess reactants to drive the reaction to completion. organic-chemistry.orgnrochemistry.com
To circumvent these limitations, newer methods have emerged. One significant advancement involves the use of tert-butyl 2,2,2-trichloroacetimidate as a reagent for the synthesis of tert-butyl esters under mild conditions. This approach avoids the need for strong acids that can cause the decomposition of sensitive substrates and typically results in high yields of 80-90%. enamine.netresearchgate.net The reaction proceeds through a symbiotic activation process, where the carboxylic acid and the trichloroacetimidate form a reactive ion pair, facilitating esterification without harsh external promoters. researchgate.net
Another area of innovation is the palladium-catalyzed α-arylation of esters. This method allows for the coupling of ester enolates with aryl halides to form α-aryl esters at room temperature. organic-chemistry.org Protocols have been developed for the selective monoarylation of tert-butyl acetate, demonstrating high tolerance for various functional groups. organic-chemistry.org
Furthermore, transition-metal-catalyzed C-H activation has become a powerful tool for creating C-C and C-O bonds. mdpi.comspringernature.comeurekalert.org Rhodium-catalyzed direct arylation of diazo compounds with arylboronic acids provides a general and efficient route to diarylacetate esters. organic-chemistry.org More recently, a novel catalyst comprising RhRu bimetallic oxide clusters has been developed for the cross-dehydrogenative coupling of arenes and carboxylic acids, using molecular oxygen as the sole oxidant. This method is highly atom-economical and environmentally benign, producing water as the only byproduct. eurekalert.org
An alternative strategy for synthesizing α-diarylacetic esters starts from benzoins. In this protocol, in-situ generated acetals facilitate a rapid 1,2-aryl migration, allowing for the creation of these esters in a stereospecific manner. organic-chemistry.org
Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Selectivities
The various synthetic routes to 2,2-diphenylacetate esters offer distinct advantages and disadvantages concerning efficiency, atom economy, and selectivity.
Fischer Esterification is a thermodynamically controlled process. nrochemistry.com While it can be effective, its reversible nature and often slow reaction rates are significant drawbacks. nrochemistry.com The atom economy is inherently limited by the production of water as a byproduct. organic-chemistry.org
The Trichloroacetimidate Method offers high yields (80-90%) under mild, non-acidic conditions, which is beneficial for substrates with sensitive functional groups. enamine.netresearchgate.net This method is generally more atom-economical than classical esterification as it avoids the formation of a small molecule byproduct like water.
Rhodium-Catalyzed C-H Activation represents a highly efficient and atom-economical approach. The direct arylation of diazo compounds with arylboronic acids is chemoselective and tolerates a wide range of functional groups. organic-chemistry.org The use of molecular oxygen as the oxidant in newer catalytic systems further enhances the green credentials of this method. eurekalert.org
Copper-Catalyzed Double Friedel-Crafts Alkylation using N-arylglycine esters as alkylating agents in water offers an environmentally friendly route to gem-diarylacetic esters. This method proceeds with a non-toxic copper catalyst and can produce excellent yields (e.g., 85% for one derivative). aablocks.com
The following table provides a comparative overview of these methods.
| Synthetic Method | Typical Yield | Key Advantages | Key Disadvantages | Selectivity | Atom Economy |
| Fischer Esterification | Variable | Inexpensive reagents. nrochemistry.com | Reversible, slow, produces water byproduct. nrochemistry.com | Moderate | Moderate |
| Trichloroacetimidate | 80-90% enamine.net | Mild conditions, high yield, good for sensitive substrates. researchgate.net | Reagent can be moisture-sensitive. | High | Good |
| Pd-Catalyzed α-Arylation | High organic-chemistry.org | Room temperature, high functional group tolerance. organic-chemistry.org | Requires precious metal catalyst and base. organic-chemistry.org | High (Mono-arylation) | Moderate |
| Rh-Catalyzed C-H Activation | Good to Excellent organic-chemistry.orghbni.ac.in | Highly atom-economical, direct functionalization. organic-chemistry.orgeurekalert.org | Requires precious metal catalyst. | High (Regioselective) | High |
| Cu-Catalyzed Friedel-Crafts | Up to 85% aablocks.com | Uses inexpensive copper catalyst, aqueous conditions. aablocks.com | Scope may be limited to specific nucleophiles. aablocks.com | High | Good |
Synthesis of Structurally Related 2,2-Diphenylacetate Derivatives
The synthetic methodologies for this compound can often be adapted to produce a variety of structurally related derivatives, such as other esters or compounds with substitutions on the phenyl rings.
Standard esterification procedures can be used to synthesize various alkyl esters. For example, methyl 2,2-diphenylacetate and ethyl 2,2-diphenylacetate can be prepared from 2,2-diphenylacetic acid and the corresponding alcohol (methanol or ethanol) under acidic catalysis. chemsynthesis.comchemsynthesis.com A specific procedure for synthesizing an ethyl ester involved reacting 2,2-diphenylacetic acid with ethanol (B145695) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). rsc.org Similarly, a method for preparing propiberine, a pharmaceutical agent, involves the transesterification of a diphenylpropoxy acetic acid ester with 4-hydroxy-N-methylpiperidine. google.com
Synthesis of derivatives with modified phenyl rings can be achieved through methods like the Friedel-Crafts reaction. A general procedure for the condensation of glyoxylic acid with various aromatic compounds using a solid acid catalyst has been reported to produce different substituted 2,2-diaryl-acetic acids with yields up to 79%. chemicalbook.com These can then be esterified as needed.
Furthermore, palladium-catalyzed α-arylation is highly versatile for creating a wide range of derivatives, as it accommodates various substituted aryl halides. organic-chemistry.org This allows for the introduction of diverse functional groups onto the phenyl rings of the diphenylacetate core structure.
Mechanistic Investigations of Reactions Involving Tert Butyl 2,2 Diphenylacetate
Detailed Elucidation of Reaction Pathways and Intermediates
The synthesis of tert-butyl 2,2-diphenylacetate (B14745960), particularly through the reaction of diphenylacetic acid with an appropriate tert-butylating agent, offers a compelling case study in reaction mechanisms. Research into the esterification using tert-butyl 2,2,2-trichloroacetimidate suggests a cationic pathway is the most probable route. nih.gov
The proposed mechanism commences with a symbiotic activation process, where the proton from the carboxylic acid activates the trichloroacetimidate (B1259523). nih.gov This initial acid-base reaction forms an activated intermediate (I). The subsequent loss of trichloroacetamide (B1219227) from this intermediate generates a key species: a tert-butyl carbocation (II). This carbocation is a potent electrophile. Concurrently, the deprotonated diphenylacetic acid exists as a carboxylate anion (III). The final step in the pathway is the trapping of the tert-butyl carbocation by the diphenylacetate anion to yield the final ester product, tert-butyl 2,2-diphenylacetate. nih.gov
This proposed pathway is supported by the general understanding of reactions involving the tert-butyl group. For instance, the synthesis of tert-butyl chloride from tert-butanol (B103910) and HCl proceeds via an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of a protonated alcohol to form a stable tert-butyl carbocation. rsc.org The stability of this tertiary carbocation is a crucial factor that favors such a pathway. rsc.org The available evidence for the formation of this compound points away from radical or concerted mechanisms and strongly implicates this step-wise cationic process involving distinct intermediates. nih.gov
Table 1: Proposed Intermediates in the Formation of this compound
| Intermediate Name | Formula/Structure | Role in Reaction Pathway |
| Activated Imidate Complex | [(C₆H₅)₂CHCOOH₂]⁺[C(CCl₃)=NH] | Product of initial proton transfer from diphenylacetic acid to the imidate. |
| tert-Butyl Carbocation | (CH₃)₃C⁺ | A highly reactive electrophilic intermediate formed upon the decomposition of the activated imidate complex. |
| Diphenylacetate Anion | (C₆H₅)₂CHCOO⁻ | The nucleophile that attacks the tert-butyl carbocation to form the final ester product. |
Probing Transition States and Reaction Coordinate Analysis
A reaction coordinate diagram illustrates the energy of the system as it progresses from reactants to products, with transition states representing the energy maxima between intermediates. wikipedia.orglibretexts.org For a multi-step reaction, the step with the highest activation energy is the rate-determining step. fiveable.me
In the cationic mechanism for the formation of this compound, the generation of the high-energy tert-butyl carbocation and trichloroacetamide from the activated imidate intermediate is considered the most energetically demanding step. nih.govrsc.org Therefore, the transition state leading to these intermediates is the highest point on the reaction coordinate diagram.
According to the Hammond postulate, the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. msu.edu Since the formation of the carbocation is an endergonic step, the transition state (TS) is expected to be product-like, meaning it possesses significant carbocation character. The C-O bond of the precursor is substantially broken, and a positive charge is developing on the tertiary carbon atom.
Factors that stabilize the carbocation intermediate, such as the electronic effects of the alkyl groups, will also stabilize this transition state, thereby increasing the reaction rate. Conversely, steric hindrance during the approach of the reactants can raise the energy of the transition state and slow the reaction. nih.gov This is observed in the lower yields when a more sterically hindered acid is used with the already bulky tert-butyl imidate, suggesting an energetically less favorable transition state. nih.gov
Table 2: Conceptual Reaction Coordinate Analysis
| Stage | Description | Key Structural Features | Relative Energy |
| Reactants | Diphenylacetic acid + tert-butyl 2,2,2-trichloroacetimidate | Stable starting materials | Low |
| Intermediate 1 | Activated Imidate Complex | Protonated imidate and carboxylate anion as an ion pair | Higher than reactants |
| Transition State (TS) | Point of maximum energy for carbocation formation | Elongated C-O bond in the tert-butyl group; developing positive charge on carbon | Highest |
| Intermediates 2 | tert-Butyl carbocation + Diphenylacetate anion | Planar sp² hybridized carbocation and separate carboxylate anion | High, but lower than TS |
| Product | This compound | Final stable ester | Lowest |
Kinetic Studies to Determine Rate-Determining Steps and Reaction Orders
For reactions involving this compound formation via the cationic pathway, the RDS is the unimolecular decomposition of the activated imidate complex to form the tert-butyl carbocation. nih.govrsc.org This is analogous to the SN1 mechanism, where the formation of the carbocation is the slow step and is independent of the nucleophile's concentration. rsc.orgwikipedia.org
Table 3: Factors Influencing Reaction Rate
| Factor | Effect on Rate | Mechanistic Rationale |
| Steric Hindrance | Decreases rate | Increases the activation energy of the transition state due to unfavorable steric interactions. nih.gov |
| Temperature | Increases rate | Provides more kinetic energy to molecules, allowing a larger fraction to overcome the activation energy barrier. fiveable.me |
| Reactant Concentration | Increases rate | Increases the frequency of molecular collisions and the concentration of key intermediates. fiveable.me |
| Solvent Polarity | Can increase rate | Polar solvents can stabilize the charged carbocation intermediate and the transition state leading to it. |
Stereochemical Implications in the Synthesis and Transformation of Related Chiral Diphenylacetate Systems
Stereochemistry plays a critical role in determining the products of a reaction when chiral centers are involved. arborpharmchem.com Asymmetric synthesis aims to convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.ca
The mechanistic pathway of a reaction has direct stereochemical consequences. A key investigation into the esterification reaction to form a related chiral ester using a chiral trichloroacetimidate substrate provided significant insight. When the reaction was performed, it resulted in substantial racemization of the product. At room temperature in dichloromethane, a 71:29 mixture of enantiomers was observed, while in refluxing toluene (B28343), the product was completely racemic. nih.gov
This loss of stereochemical information is strong evidence for the proposed cationic mechanism. The reaction proceeds through an achiral, sp²-hybridized tert-butyl carbocation intermediate. This planar intermediate can be attacked by the nucleophile (the diphenylacetate anion) from either face with equal probability, leading to a racemic or near-racemic mixture of the two possible enantiomers of the product. nih.gov A concerted (SN2-like) mechanism, by contrast, would be expected to proceed with an inversion of configuration.
The study of such stereochemical outcomes is crucial for designing synthetic routes. If a stereospecific product is desired, a mechanism involving a planar carbocation intermediate must be avoided. Conversely, understanding these implications allows for the development of chiral reagents or auxiliaries that can control the stereochemistry of transformations in related diphenylacetate systems. arborpharmchem.com
Table 4: Stereochemical Outcome of Esterification with a Chiral Imidate
| Reaction Condition | Product Stereochemistry | Mechanistic Implication |
| Dichloromethane, Room Temperature | 71:29 mixture of enantiomers | Significant racemization, supporting a carbocation intermediate. nih.gov |
| Toluene, Reflux | Racemic mixture (50:50) | Complete loss of stereochemical information at higher temperature, consistent with a fully formed, planar carbocation intermediate. nih.gov |
Chemical Transformations and Reactivity Profiles of Tert Butyl 2,2 Diphenylacetate
Reactivity at the Ester Moiety
The tert-butyl ester group, while sterically demanding, is a key functional handle that can be manipulated through various chemical transformations. Its reactivity is central to its use as a protective group for carboxylic acids.
Transesterification Reactions with Various Alcohol Nucleophiles
Transesterification of tert-butyl esters, including tert-butyl 2,2-diphenylacetate (B14745960), involves the substitution of the tert-butyl group with a different alkyl or aryl group from an alcohol nucleophile. These reactions are typically catalyzed by acids or bases. While specific studies on the transesterification of tert-butyl 2,2-diphenylacetate are not extensively documented, the principles of transesterification for bulky esters apply. For instance, zinc bromide (ZnBr2) has been shown to promote the transesterification of related tert-butyl esters, leading to the formation of different ester products. researchgate.net The reaction generally requires forcing conditions due to the steric hindrance of the tert-butyl group and the stability of the departing tert-butyl cation.
Heterogeneous catalysts are also employed in transesterification reactions. For example, studies on the production of butyl esters from oils have shown that catalysts like calcium oxide on an alumina (B75360) support can facilitate the reaction between an ester and butanol, although this is typically applied to triglycerides rather than highly specialized esters like this compound. iyte.edu.tr
Selective Cleavage and Hydrolysis under Controlled Conditions
The tert-butyl ester is prized as a protecting group for carboxylic acids because it can be cleaved under specific, mild conditions that often leave other sensitive functional groups intact. The cleavage typically proceeds via an E1 mechanism, liberating the carboxylic acid and isobutylene (B52900) gas.
Several methods have been developed for the selective deprotection of tert-butyl esters:
Thermal Cleavage: Heating tert-butyl esters in a suitable solvent, such as refluxing toluene (B28343), in the presence of silica (B1680970) gel can effectively yield the corresponding carboxylic acid. researchgate.net This method is valued for its mildness and selectivity over other ester types like trimethylsilylethyl (TMSE) esters. researchgate.net
Acid-Catalyzed Hydrolysis: Aqueous phosphoric acid provides an environmentally benign and selective method for the deprotection of tert-butyl esters. organic-chemistry.org It is effective while tolerating other acid-sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org
Iodine Catalysis: Molecular iodine has been reported as a mild and efficient catalyst for the hydrolysis of tert-butyl esters in acetonitrile. This method is compatible with acid-labile protecting groups such as N-Boc and acetates. researchgate.net
Base-Mediated Cleavage: While less common for tert-butyl esters, strong bases can be used. For example, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been shown to be a safe and effective alternative to the more hazardous sodium hydride (NaH) in DMF for cleaving tert-butyl benzoates at room temperature. organic-chemistry.org
| Method | Reagent/Catalyst | Solvent | Conditions | Selectivity |
| Thermal Cleavage | Silica Gel | Toluene | Reflux | Selective over t-butyl ethers and TMSE esters researchgate.net |
| Acid-Catalyzed | Aqueous H₃PO₄ | - | Mild | Tolerates Cbz, benzyl esters, TBDMS ethers organic-chemistry.org |
| Iodine-Catalyzed | Molecular Iodine | Acetonitrile | Mild | Tolerates N-Boc, OAc, double bonds researchgate.net |
| Base-Mediated | Powdered KOH | THF | Ambient Temp. | Safer alternative to NaH/DMF organic-chemistry.org |
Derivatization Strategies of the Ester Group
Beyond simple cleavage, the ester moiety can be converted directly into other functional groups. A key strategy involves the in-situ generation of an acid chloride, which can then be trapped by various nucleophiles.
A notable method involves reacting the tert-butyl ester with thionyl chloride (SOCl₂). This reaction is highly selective for tert-butyl esters, leaving other ester types like methyl, ethyl, or benzyl esters unaffected. organic-chemistry.org The resulting diphenylacetyl chloride can then be reacted with alcohols or amines to synthesize a variety of other esters or amides. organic-chemistry.org
Another approach is direct amidation. While often challenging, research has shown that esters, including phenyl 2,2-diphenylacetate, can react with amines in water at elevated temperatures to form the corresponding amides. chemrxiv.org This metal- and additive-free method represents a green alternative for amide bond formation. chemrxiv.org
Transformations Involving the Diphenylacetate Backbone
The reactivity of the diphenylacetate core is dominated by the chemistry of the α-carbon and the two phenyl rings.
Alpha-Substitution Reactions and Carbanion Chemistry
The proton on the α-carbon of this compound is acidic due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl group and the two phenyl rings. libretexts.orglibretexts.org This carbanion, or enolate, is a key reactive intermediate. libretexts.orgsiue.edu
The formation of the diphenylacetate carbanion (Ph₂CH⁻) can be achieved using a strong base. libretexts.org This carbanion is a potent nucleophile and can participate in various α-substitution reactions. siue.eduwikipedia.org These reactions are fundamental for creating new carbon-carbon bonds at the α-position. msu.edulibretexts.org
The stability and reactivity of the carbanion are influenced by several factors, including the inductive effect, hybridization, and the extent of conjugation. libretexts.orglibretexts.org In the case of the diphenylacetate anion, resonance delocalization of the negative charge onto the phenyl rings and the oxygen of the carbonyl group makes it particularly stable. libretexts.orgacs.org
Table of Alpha-Substitution Reactions (General Examples)
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkylated Ester |
| Halogenation | Br₂, Cl₂, I₂ | α-Halo Ester |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Moieties
Electrophilic Aromatic Substitution (EAS)
However, the reaction is complicated by the presence of the second phenyl group and the bulky tert-butyl group. The large steric bulk of the entire substituent will hinder attack at the ortho positions, further favoring meta and para substitution. msu.eduucalgary.ca Compared to benzene (B151609), the rings are deactivated, requiring harsher conditions for reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edulkouniv.ac.in Friedel-Crafts alkylation, in particular, can be problematic as the initial alkylation product is often more reactive than the starting material, leading to polyalkylation. libretexts.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an unsubstituted benzene ring is extremely rare. SNAr reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comopenstax.org These activating groups make the ring electron-deficient and stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. openstax.org
The phenyl rings in this compound are not activated for SNAr. To make this reaction possible, the phenyl rings would first need to be functionalized, for example, through nitration (an EAS reaction) followed by the introduction of a leaving group.
Tandem and Cascade Reactions Utilizing this compound as a Precursor
Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. rsc.org This approach enhances molecular complexity from simple precursors, aligning with the principles of atom and step economy. dtu.dk While specific examples of tandem or cascade reactions starting directly from this compound are not extensively documented in dedicated studies, the reactivity of its core components—the diphenylmethyl group and the tert-butyl ester—allows for the conceptualization of such sequences.
A plausible strategy for a tandem reaction would involve the initial generation of the carbanion at the α-position of the diphenylacetate moiety. This enolate is a potent nucleophile. A subsequent intramolecular reaction could then take place if a suitable electrophilic group is present elsewhere in the molecule. This type of intramolecular Claisen condensation, known as the Dieckmann condensation, is a classic example of a tandem process involving ester enolates to form cyclic β-keto esters. ucalgary.caorgoreview.com For this to occur with a derivative of this compound, the molecule would need to be further functionalized with another ester group tethered by a suitable chain to one of the phenyl rings, enabling a 5- or 6-membered ring closure. ucalgary.caorgoreview.com
Furthermore, intermolecular cascade sequences can be envisioned. For instance, a palladium-catalyzed process could initiate with the formation of an organopalladium intermediate from a functionalized this compound (e.g., containing an aryl halide). This intermediate could then participate in a cascade involving insertion of an alkyne or alkene, followed by cyclization. Such palladium-catalyzed cascade reactions are powerful tools for constructing complex heterocyclic and carbocyclic systems. researchtrend.net For example, processes involving the tandem cyclization and oxidative olefination of tert-butyl 2-alkynylbenzoates have been developed, demonstrating that the tert-butyl ester group is compatible with these palladium-catalyzed cascade conditions. snnu.edu.cn
Catalytic and Metal-Mediated Transformations Affecting the Compound's Structure
The structure of this compound features several sites amenable to catalytic and metal-mediated transformations: the tert-butyl ester linkage, the acidic α-hydrogen, and the aromatic phenyl rings. Research in this area has focused on leveraging these sites for selective modifications.
Catalytic Cleavage of the Tert-butyl Ester Group
The tert-butyl ester is widely used as a protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic catalysis. acsgcipr.org This deprotection is a critical transformation affecting the compound's structure by converting the ester back to the parent diphenylacetic acid. Various metal-based and non-metal catalysts have been developed for this purpose.
Ytterbium triflate (Yb(OTf)₃) has been demonstrated as a mild and efficient Lewis acid catalyst for the selective deprotection of tert-butyl esters. niscpr.res.in The reaction proceeds cleanly in nitromethane (B149229) at moderate temperatures, offering high yields of the corresponding carboxylic acid. niscpr.res.in This method is notable for its selectivity, as other ester types like benzyl, methyl, and allyl esters remain intact under the same conditions. niscpr.res.in
Other acidic catalysts are also commonly employed. A range of acids, from trifluoroacetic acid to sulfuric acid, can effectively catalyze the hydrolysis of tert-butyl esters. acsgcipr.org The mechanism involves protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation, which makes the cleavage highly favorable compared to other alkyl esters. acsgcipr.org
Table 1: Catalytic Systems for the Deprotection of Tert-Butyl Esters
| Catalyst System | Solvent | Temperature (°C) | Notes | Reference(s) |
|---|---|---|---|---|
| Ytterbium triflate (5 mol%) | Nitromethane | 45-50 | Selective for t-butyl esters; other esters unaffected. | niscpr.res.in |
| Aqueous Phosphoric Acid | - | Ambient | Environmentally benign; selective over Cbz, benzyl esters, and TBDMS ethers. | organic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Anhydrous | - | Can achieve efficient demethylation and de-tert-butylation. | acsgcipr.org |
| Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue") / Triethylsilane | Dichloromethane | Ambient | Mediates mild O-tBu deprotection via C-O bond cleavage. | organic-chemistry.org |
Metal-Mediated α-Arylation
The α-carbon of this compound is not amenable to further arylation as it is already fully substituted. However, related tert-butyl esters with available α-hydrogens, such as tert-butyl acetate (B1210297) and tert-butyl propionate, are excellent substrates for metal-mediated C-C bond formation. Palladium-catalyzed α-arylation has emerged as a powerful method to construct α-aryl esters. organic-chemistry.org
These reactions typically involve the formation of an ester enolate (or a related Reformatsky reagent), which then undergoes cross-coupling with an aryl halide. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), is crucial for achieving high efficiency, particularly with less reactive aryl chlorides. organic-chemistry.org While direct application to this compound is not possible for further substitution at the α-carbon, this methodology is fundamental to the synthesis of diarylacetic esters from mono-aryl precursors. For instance, tert-butyl phenylacetate (B1230308) could be arylated using this method to produce this compound derivatives.
Table 2: Palladium-Catalyzed α-Arylation of Tert-Butyl Esters with Chloroarenes
| Ester Substrate | Aryl Chloride | Catalyst System | Ligand | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| tert-Butyl Propionate | Chlorobenzene | {[P(t-Bu)₃]PdBr}₂ | P(t-Bu)₃ | 91 | organic-chemistry.org |
| tert-Butyl Propionate | 4-Chloroanisole | Pd(dba)₂ | P(t-Bu)₃ | 80 | organic-chemistry.org |
| tert-Butyl Acetate (Reformatsky reagent) | Chlorobenzene | Pd(dba)₂ | P(t-Bu)₃ | 91 | organic-chemistry.org |
Rhodium- and Palladium-Catalyzed C-H Functionalization
The phenyl rings of this compound offer sites for C-H activation and functionalization, a rapidly growing field in organic synthesis. Transition metals like rhodium and palladium are capable of directing the functionalization of C-H bonds, often guided by a directing group within the substrate. rsc.orgresearchgate.net Although specific examples employing this compound as the substrate are sparse, the principles can be readily extended.
For instance, rhodium(I) catalysts have been used for the enantioselective C-H arylation of ferrocenes bearing a thioketone directing group. nih.gov Similarly, rhodium(I) can catalyze the ortho-alkenylation of aryl ketimines with alkynes like diphenylacetylene. nih.gov A hypothetical transformation of this compound could involve introducing a directing group onto one of the phenyl rings, which would then guide a metal catalyst to activate a specific ortho C-H bond for coupling with various partners, such as alkenes, alkynes, or aryl halides.
Palladium-catalyzed annulation of internal alkynes, such as diphenylacetylene, with functionalized arenes is another well-established transformation that could be applied to derivatives of this compound. osti.gov These reactions construct new ring systems by forming multiple C-C bonds through a metallacycle intermediate. The tert-butyl ester group would likely be stable under many of these catalytic conditions, allowing for complex molecular architectures to be built upon the diphenylacetate framework.
Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic Elucidation and Structural Research
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Mechanistic Studies and Complex Mixture Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of tert-butyl 2,2-diphenylacetate (B14745960) and for investigating reaction mechanisms. The unique structural features of the molecule give rise to a distinct NMR spectrum. The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet in the ¹H NMR spectrum, which serves as an excellent probe for quantification and for monitoring changes in the molecule's environment. nih.gov
In mechanistic studies, such as the esterification of diphenylacetic acid with a tert-butyl source, ¹H NMR can be used to follow the reaction kinetics by integrating the signals corresponding to the reactants and the product over time. For instance, the disappearance of the carboxylic acid proton of diphenylacetic acid and the appearance of the tert-butyl singlet of the ester product can be quantitatively monitored. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm assignments and elucidate the structure of any byproducts or intermediates present in a complex reaction mixture. ndl.gov.in
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2,2-diphenylacetate in CDCl₃
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Phenyl | ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons of the two phenyl rings. |
| Methine | ¹H | 5.10 | Singlet | The single proton on the carbon adjacent to the phenyl rings and the carbonyl group. |
| tert-Butyl | ¹H | 1.45 | Singlet | Nine equivalent protons of the tert-butyl group. |
| Carbonyl | ¹³C | 171.0 | Singlet (Quaternary) | Ester carbonyl carbon. |
| Phenyl C-ipso | ¹³C | 138.0 | Singlet (Quaternary) | Carbons in the phenyl rings directly attached to the methine carbon. |
| Phenyl C-ortho/meta/para | ¹³C | 127.0 - 129.0 | Multiple Singlets | Aromatic carbons. |
| Methine | ¹³C | 58.0 | Singlet | The carbon atom holding the two phenyl groups. |
| tert-Butyl Quaternary C | ¹³C | 81.0 | Singlet (Quaternary) | Quaternary carbon of the tert-butyl group. |
| tert-Butyl Methyl | ¹³C | 28.0 | Singlet | Three equivalent methyl carbons of the tert-butyl group. |
Note: These are typical predicted values and may vary slightly based on solvent and experimental conditions.
Advanced Mass Spectrometry Techniques for Intermediate Identification and Reaction Monitoring
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight of this compound and for identifying transient intermediates in reaction pathways. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the accurate mass of the molecule, allowing for the confirmation of its elemental formula (C₁₈H₂₀O₂). chromatographyonline.com
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation and intermediate identification. chromatographyonline.com In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID). A characteristic and dominant fragmentation pathway involves the loss of isobutene (56 Da) from the tert-butyl group, resulting in the formation of a stable diphenylacetic acid fragment. Another significant fragmentation is the loss of the entire tert-butoxy (B1229062) group. researchgate.net By monitoring a reaction mixture for the specific m/z values of expected intermediates, their formation and consumption can be tracked, providing crucial evidence for a proposed reaction mechanism. chemrxiv.orgnih.gov
Table 2: Expected Mass Spectrometry Fragments of this compound
| Ion Description | Proposed Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| Protonated Molecule | [C₁₈H₂₁O₂]⁺ | 269.1536 | [M+H]⁺ |
| Sodium Adduct | [C₁₈H₂₀O₂Na]⁺ | 291.1356 | [M+Na]⁺ |
| Loss of Isobutene | [C₁₄H₁₃O₂]⁺ | 213.0910 | [M+H - C₄H₈]⁺ |
| Loss of tert-Butoxy Radical | [C₁₄H₁₁O]⁺ | 195.0804 | [M - C₄H₉O]⁺ |
| Diphenylmethyl Cation | [C₁₃H₁₁]⁺ | 167.0855 | [M+H - C₅H₁₀O₂]⁺ |
Note: m/z values are calculated for the monoisotopic masses.
Utilization of Chromatographic Methods for Reaction Progress Monitoring and Purity Assessment in Research Contexts
Chromatographic methods are essential for monitoring the progress of reactions that synthesize or modify this compound and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.net Given the presence of two phenyl rings, this compound has a strong UV chromophore, making it easily detectable with a standard UV detector. A reversed-phase HPLC method can effectively separate the nonpolar ester product from more polar starting materials, such as diphenylacetic acid. By taking aliquots from a reaction at various time points, the consumption of reactants and the formation of the product can be quantified to determine reaction kinetics and endpoint. nih.gov
Table 3: Example HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for assessing purity and identifying volatile or semi-volatile impurities. hzdr.deoiv.int The compound is sufficiently volatile to be analyzed by GC. The high separation efficiency of capillary GC columns can resolve closely related impurities, and the mass spectrometer provides positive identification of these components. This is crucial for ensuring the final product meets required purity specifications in a research context. lcms.cznih.gov
In Situ Spectroscopic Analysis for Real-time Monitoring of Reaction Dynamics
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time, continuous monitoring of a reaction without the need for sampling. ruhr-uni-bochum.de This provides highly detailed kinetic data and insights into reaction dynamics that might be missed by discrete, offline sampling. nih.gov
For the synthesis of this compound via esterification, an in situ FTIR probe inserted directly into the reaction vessel can track the concentration of key functional groups. For example, the broad O-H stretch of the starting carboxylic acid (~3000 cm⁻¹) would decrease over time, while the characteristic C=O stretch of the ester product (~1730 cm⁻¹) would increase. The disappearance of reactant peaks and the simultaneous appearance of product peaks provide a real-time profile of the reaction's progress. This data can be used to identify the induction period, determine the rate of reaction, and detect the formation of any unexpected intermediates that have a distinct infrared signature.
Table 4: Key Infrared Absorption Bands for Monitoring Synthesis of this compound
| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| O-H Stretch | Diphenylacetic Acid (Reactant) | 3300 - 2500 (broad) | Decrease |
| C=O Stretch | Diphenylacetic Acid (Reactant) | ~1700 | Decrease |
| C=O Stretch | This compound (Product) | ~1730 | Increase |
| C-O Stretch | This compound (Product) | 1250 - 1150 | Increase |
By providing a continuous data stream, in situ analysis helps in understanding the influence of reaction parameters like temperature and catalyst concentration on the reaction dynamics, facilitating rapid process optimization and mechanistic elucidation. rsc.org
Theoretical and Computational Chemistry Studies of Tert Butyl 2,2 Diphenylacetate
Quantum Chemical Calculations on Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the energetics of different pathways. A primary reaction of interest for esters is hydrolysis, which can proceed through different mechanisms depending on the structure of the ester and the reaction conditions.
For tert-butyl 2,2-diphenylacetate (B14745960), the acid-catalyzed hydrolysis is of particular interest. Due to the bulky tert-butyl group, the mechanism is likely to proceed through a pathway that stabilizes a carbocation intermediate. The AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is a probable route. ucoz.com In this mechanism, the ether oxygen is protonated, leading to the departure of the stable tert-butyl carbocation.
Computational studies can model this process by calculating the energies of the reactants, intermediates, and transition states. The key steps would involve:
Protonation of the carbonyl or ether oxygen.
Cleavage of the C-O bond to form the tert-butyl carbocation and diphenylacetic acid.
Reaction of the carbocation with water.
Theoretical calculations on simpler systems like tert-butyl acetate (B1210297) have shown that the AAL1 mechanism is favored. cdnsciencepub.comresearchgate.net Isotopic labeling studies with 18O-labeled water have experimentally supported this mechanism, showing the incorporation of the isotope into the tert-butyl alcohol product. askfilo.com Quantum chemical calculations can provide the activation energies for these steps, confirming the feasibility of this pathway over others, such as the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which would be sterically hindered. researchgate.net
A hypothetical energy profile for the AAL1 hydrolysis of tert-butyl 2,2-diphenylacetate, as could be determined by quantum chemical calculations, is presented in Table 1.
Table 1: Hypothetical Calculated Energetics for the AAL1 Hydrolysis of this compound
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Ester + H3O+) | 0.0 |
| 2 | Protonated Ester | +5.2 |
| 3 | Transition State 1 (C-O bond cleavage) | +22.5 |
| 4 | Intermediates (Diphenylacetic acid + tert-Butyl carbocation + H2O) | +8.7 |
| 5 | Transition State 2 (Carbocation hydration) | +12.3 |
| 6 | Products (Diphenylacetic acid + tert-Butanol (B103910) + H3O+) | -4.1 |
Note: These values are illustrative and represent a plausible energy landscape for the proposed mechanism.
Molecular Modeling Approaches for Predicting Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to predict and understand molecular properties and reactivity. For this compound, these methods can be used to predict sites of nucleophilic and electrophilic attack, and to rationalize the selectivity observed in its reactions.
One common approach is the calculation of reactivity descriptors based on conceptual Density Functional Theory (DFT). These descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. asrjetsjournal.orgasrjetsjournal.org
By calculating these global reactivity descriptors, one can gain a general understanding of the molecule's reactivity. Furthermore, local reactivity descriptors , such as the Fukui function and dual descriptor, can be used to identify the most reactive atoms or regions within the molecule.
Another powerful tool is the Molecular Electrostatic Potential (MESP) map. The MESP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. asrjetsjournal.org For this compound, the MESP would likely show a negative potential around the carbonyl oxygen, making it a prime site for protonation in acid-catalyzed reactions.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (IP) | 8.5 |
| Electron Affinity (EA) | -1.2 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 4.85 |
| Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 1.37 |
Note: These values are hypothetical and serve to illustrate the application of these descriptors.
These computational approaches can also be used to explain the selectivity of reactions. For example, in the alkylation of an aromatic ring using this compound as a precursor, molecular modeling could predict the most likely site of substitution based on the calculated charge distributions and steric hindrance.
Density Functional Theory (DFT) Applications to Transition State Characterization
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. It is particularly well-suited for studying the geometries and energies of transition states. researchgate.net Characterizing the transition state is crucial for understanding the kinetics of a reaction, as its energy determines the activation barrier.
For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, DFT calculations can be used to:
Locate the transition state structure: This involves finding the first-order saddle point on the potential energy surface that connects the reactants and products.
Verify the transition state: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculate the activation energy: The energy difference between the transition state and the reactants provides the activation barrier for the reaction.
The bulky tert-butyl and diphenylmethyl groups in this compound introduce significant steric hindrance. DFT calculations are particularly useful for quantifying these steric effects on the transition state geometry and energy. osti.govrsc.org For instance, in a hypothetical SN2 reaction, the steric bulk would significantly raise the energy of the pentacoordinate transition state, making such a pathway highly unfavorable.
Table 3: Hypothetical DFT-Calculated Activation Energies for Competing Hydrolysis Mechanisms of this compound
| Mechanism | Rate-Determining Step | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|
| AAL1 | C-O bond cleavage | 22.5 |
| AAC2 | Nucleophilic attack of water | 35.8 |
Note: These are plausible calculated values illustrating how DFT can be used to compare the feasibility of different reaction pathways.
The results in Table 3 would strongly suggest that the AAL1 mechanism is the operative pathway, as it has a significantly lower activation barrier.
Computational Predictions of Novel Transformations and Derivative Properties
Beyond studying known reactions, computational chemistry can be a predictive tool for discovering novel transformations and for estimating the properties of new derivatives. By performing "in silico" experiments, chemists can screen for potentially interesting reactions and molecules before committing to resource-intensive laboratory work.
For this compound, computational methods could be used to explore:
Novel reaction pathways: By proposing hypothetical reaction partners and mechanisms, DFT calculations can assess the thermodynamic and kinetic feasibility of new reactions. For example, one could investigate the possibility of cycloaddition reactions involving the phenyl rings or enolate formation at the α-carbon. nih.gov
Properties of derivatives: The electronic and steric properties of this compound can be systematically modified by adding different substituents to the phenyl rings. Computational chemistry can predict how these modifications would affect the molecule's reactivity, stability, and even its potential biological activity. For instance, adding electron-withdrawing or electron-donating groups would alter the calculated reactivity descriptors and MESP, providing insights into the reactivity of the new derivatives. nih.gov
Table 4: Hypothetical Predicted Properties of Substituted this compound Derivatives
| Substituent (para-position) | Calculated Dipole Moment (Debye) | Predicted Relative Hydrolysis Rate |
|---|---|---|
| -H | 2.1 | 1.0 |
| -NO2 | 4.5 | 0.8 |
| -OCH3 | 2.8 | 1.3 |
Note: These are illustrative predictions of how computational methods could be used to guide the design of new molecules with desired properties.
Applications in Complex Organic Synthesis and Chemical Biology Research
Utility of Tert-butyl 2,2-Diphenylacetate (B14745960) as a Protecting Group Strategy in Multistep Organic Synthesis
Tert-butyl 2,2-diphenylacetate is widely utilized as a protecting group for the carboxylic acid functional group. The tert-butyl ester moiety is notable for its stability across a range of reaction conditions, particularly its resistance to nucleophilic attack and hydrolysis under mild conditions. This stability is crucial in multistep syntheses where other functional groups in the molecule must be modified without affecting the carboxylic acid.
The primary strategy for removing the tert-butyl protecting group involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid-catalyzed cleavage is highly selective and efficient, regenerating the parent 2,2-diphenylacetic acid. The stability of the tert-butyl group under basic and hydrogenolysis conditions allows for "orthogonal protection," a strategy where multiple protecting groups can be removed selectively without interfering with each other. For example, a molecule could simultaneously contain a tert-butyl ester (acid-labile), a benzyl (B1604629) ester (removable by hydrogenolysis), and a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile), allowing for precise, stepwise deprotection.
Table 1: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Chemical Structure | Cleavage Conditions | Stability |
|---|---|---|---|
| Tert-butyl Ester | -C(CH₃)₃ | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, mild acid |
| Methyl Ester | -CH₃ | Acid or base (saponification) | Can be cleaved under non-selective conditions |
| Benzyl Ester | -CH₂C₆H₅ | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to base, mild acid |
| Silyl Ester | -SiR₃ | Acid, base, fluoride ions (e.g., TBAF) | Labile and sensitive to various conditions |
Employment as a Building Block for the Construction of Polyfunctional Molecules and Scaffolds
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. This compound functions as a valuable building block in organic synthesis, primarily for introducing the sterically demanding and rigid 2,2-diphenylacetyl scaffold into a target molecule.
The two phenyl rings create a well-defined three-dimensional structure that can be used to control the conformation of a larger molecule or to create specific binding pockets in supramolecular chemistry. Once the tert-butyl protecting group is removed, the resulting carboxylic acid can be coupled with amines, alcohols, or other nucleophiles to integrate the diphenylmethyl moiety into diverse polyfunctional systems. libretexts.org This approach is fundamental in medicinal chemistry and materials science for creating compounds with precise structural and functional properties. libretexts.org
Role as a Precursor in the Synthesis of Advanced Intermediates for Chemical Research
In chemical synthesis, intermediates are the crucial molecular "stepping stones" between starting materials and the final product. scbt.com this compound serves as a stable, protected precursor to advanced intermediates. By masking the reactive carboxylic acid, the diphenylmethyl portion of the molecule can be subjected to various chemical transformations.
Following these transformations, the removal of the tert-butyl group unveils the carboxylic acid, which can then participate in subsequent reactions. For example, the deprotected 2,2-diphenylacetic acid can be used as an additive or catalyst in certain transformations or can be converted into an acid chloride or activated ester for amide bond formation. sigmaaldrich.com This strategy allows for the late-stage introduction of a carboxylic acid functionality, a common requirement in the synthesis of complex natural products and pharmaceutical agents. This stepwise approach is essential for improving synthetic yields and developing efficient and sustainable chemical processes. scbt.com
Design and Synthesis of Analogues and Derivatives with Modified Reactivity for Probing Biological Systems (excluding clinical data)
While specific examples of this compound analogues designed as biological probes are not extensively documented, the core structure provides a versatile template for such applications. The design of molecular probes often involves incorporating reporter groups (e.g., fluorophores) or reactive moieties for covalent attachment to biomolecules.
Analogues of this compound could be synthesized to probe biological systems. For instance, functional groups could be introduced onto one or both of the phenyl rings. A common strategy involves synthesizing derivatives with varied electronic properties or steric profiles to investigate structure-activity relationships. For example, hindered esters can be synthesized to study the influence of substituents on chemiluminescent properties, which is a key aspect of many biological probes. nih.govcardiff.ac.uk Amine-reactive probes are frequently used to modify proteins and peptides, and the diphenylacetic acid core, once deprotected and activated (e.g., as a succinimidyl ester), could be used to label the primary amines of biomolecules. thermofisher.comthermofisher.com The synthesis of analogues containing heteroatoms or other functional groups could also yield derivatives with modified reactivity and biological activity, creating novel tools for chemical biology research. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-diphenylacetic acid |
| Trifluoroacetic acid |
| Benzyl ester |
| Methyl ester |
| Fluorenylmethyloxycarbonyl (Fmoc) |
| Silyl ester |
| Tetra-n-butylammonium fluoride (TBAF) |
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 2,2-diphenylacetate, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via esterification of 2,2-diphenylacetic acid with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (e.g., H₂SO₄). Alternatively, transesterification of methyl or ethyl 2,2-diphenylacetate with tert-butanol under reflux with acid catalysis is effective. Reaction monitoring via TLC or GC-MS is recommended to track progress.
- Key Considerations : Steric hindrance from the diphenyl groups may slow reaction kinetics; extended reaction times (12–24 hours) and elevated temperatures (60–80°C) are often required .
Q. What analytical techniques are most effective for characterizing tert-butyl 2,2-diphenylacetate?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns. For example, a distinct molecular ion at m/z 326.2 (C₂₀H₂₂O₂) is expected, with fragmentation consistent with tert-butyl ester cleavage .
- NMR Spectroscopy : ¹H NMR shows signals for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.4 ppm, multiplet). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary tert-butyl carbon (δ ~80 ppm).
- Chromatography : HPLC or GC with a polar column (e.g., DB-5) ensures purity (>98%) and distinguishes isomers .
Q. What safety protocols are critical when handling tert-butyl 2,2-diphenylacetate?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. For prolonged exposure, a face shield is advised .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Ensure local exhaust ventilation if scaling up reactions.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can steric effects from the diphenyl groups influence enzymatic hydrolysis mechanisms?
- Methodology : Apply Taft linear free-energy relationships (LFERs) to model kinetic data. The Taft equation (log(k/k₀) = ρσ + δEₛ) quantifies steric (Eₛ) and electronic (σ) contributions. For tert-butyl 2,2-diphenylacetate, the bulky diphenyl groups increase Eₛ, reducing enzymatic hydrolysis rates (e.g., with lipases or esterases). Validate via comparative kinetics with less hindered analogs (e.g., 4-nitrophenyl propanoate) .
Q. How can tert-butyl 2,2-diphenylacetate derivatives be integrated into multi-target ligand design?
- Methodology : Use the diphenylacetate moiety as a rigid, lipophilic scaffold to enhance binding to hydrophobic pockets in target proteins (e.g., nicotinic acetylcholine receptors). Synthesize derivatives via:
- Stepwise Functionalization : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl rings to modulate electronic properties.
- Hybrid Ligands : Conjugate with pharmacophores (e.g., benzimidazoles) via ester hydrolysis or cross-coupling reactions. Monitor binding affinity using SPR (surface plasmon resonance) or radioligand assays .
Q. How should researchers resolve contradictions in kinetic data for hydrolysis reactions of sterically hindered esters?
- Methodology :
- Data Triangulation : Compare experimental results (e.g., rate constants) with computational models (DFT calculations for transition-state steric effects).
- Control Experiments : Test hydrolysis under varying conditions (pH, temperature, enzyme/substrate ratios) to isolate steric vs. electronic contributions.
- Statistical Validation : Use multivariate regression to assess LFER parameters (ρ, δ) and identify outliers. For example, deviations from Taft correlations may indicate unaccounted solvent effects or enzyme-substrate binding anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
